molecular formula C13H12N2O3S B5598745 4-hydroxy-3-methoxy-N-[(E)-thiophen-2-ylmethylideneamino]benzamide

4-hydroxy-3-methoxy-N-[(E)-thiophen-2-ylmethylideneamino]benzamide

Cat. No.: B5598745
M. Wt: 276.31 g/mol
InChI Key: UUUDJGGZMIOLJE-RIYZIHGNSA-N
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Description

4-hydroxy-3-methoxy-N-[(E)-thiophen-2-ylmethylideneamino]benzamide is an organic compound with a complex structure that includes a benzamide core substituted with hydroxy, methoxy, and thiophenylmethylideneamino groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-hydroxy-3-methoxy-N-[(E)-thiophen-2-ylmethylideneamino]benzamide typically involves a multi-step process. One common method starts with the preparation of 4-hydroxy-3-methoxybenzaldehyde, which is then reacted with thiophene-2-carbaldehyde in the presence of a suitable catalyst to form the Schiff base. The reaction conditions often include refluxing in ethanol or another suitable solvent .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

4-hydroxy-3-methoxy-N-[(E)-thiophen-2-ylmethylideneamino]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-hydroxy-3-methoxy-N-[(E)-thiophen-2-ylmethylideneamino]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-hydroxy-3-methoxy-N-[(E)-thiophen-2-ylmethylideneamino]benzamide involves its interaction with various molecular targets. The Schiff base moiety can interact with metal ions, forming complexes that exhibit unique properties. Additionally, the hydroxy and methoxy groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-hydroxy-3-methoxy-N-[(E)-thiophen-2-ylmethylideneamino]benzamide is unique due to the presence of the Schiff base and thiophene moieties, which confer distinct chemical and biological properties. These functional groups enhance its potential for forming metal complexes and interacting with biological targets, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

4-hydroxy-3-methoxy-N-[(E)-thiophen-2-ylmethylideneamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O3S/c1-18-12-7-9(4-5-11(12)16)13(17)15-14-8-10-3-2-6-19-10/h2-8,16H,1H3,(H,15,17)/b14-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUUDJGGZMIOLJE-RIYZIHGNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C(=O)NN=CC2=CC=CS2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)C(=O)N/N=C/C2=CC=CS2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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